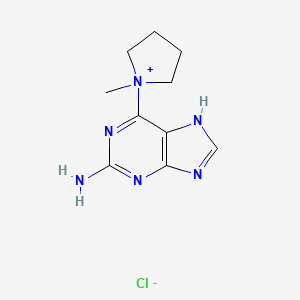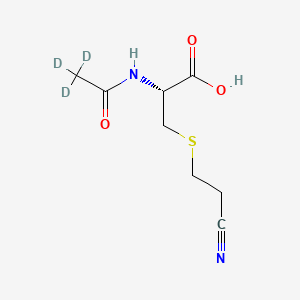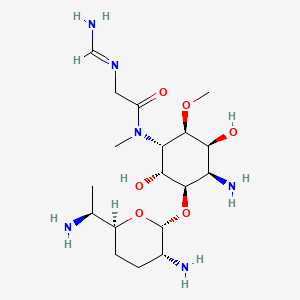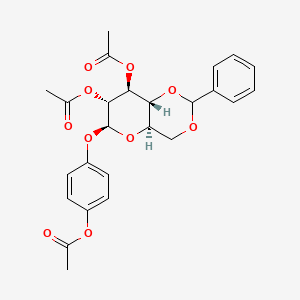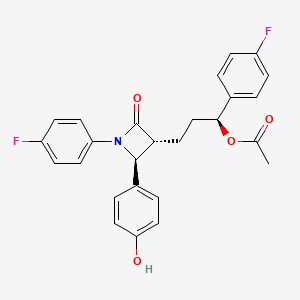
3-O-Acetil Ezetimiba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetyl Ezetimibe is also known as (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone . It has a molecular formula of C26H19D4F2NO4 and a molecular weight of 455.49 .
Synthesis Analysis
The synthesis of Ezetimibe involves a Cu (I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction between terminal acetylene derived from acetonide of l-glyceraldehyde and suitable C, N-diarylnitrone .Molecular Structure Analysis
The molecular structure of 3-O-Acetyl Ezetimibe is complex, with a molecular formula of C26H23F2NO4 . The InChI representation of the molecule is InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 .Chemical Reactions Analysis
Ezetimibe, the parent compound of 3-O-Acetyl Ezetimibe, is a powerful cholesterol inhibitor . It has been shown to bind to aminopeptidase N, thereby blocking the endocytosis of cholesterol from micelles in the intestinal lumen .Physical and Chemical Properties Analysis
3-O-Acetyl Ezetimibe has a molecular weight of 451.5 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 451.15951454 g/mol .Aplicaciones Científicas De Investigación
Inhibición de la absorción del colesterol
Ezetimiba, el compuesto principal de 3-O-Acetil Ezetimiba, es un nuevo compuesto hipolipemiante que inhibe selectivamente la absorción intestinal del colesterol al unirse a Niemann-Pick C1-Like 1 (NPC1L1). Reduce la entrada hepática de colesterol a través de los restos de quilomicrones, aumenta la expresión hepática del receptor de lipoproteínas de baja densidad (LDL) y, por lo tanto, reduce los niveles de colesterol LDL (LDL-C) .
Tratamiento de la aterosclerosis
Ezetimiba atenúa el desarrollo de aterosclerosis en varios modelos animales. Los efectos antiateroscleróticos de ezetimiba se han demostrado en una variedad de modelos animales y, más recientemente, en algunos ensayos clínicos .
Tratamiento de la hipercolesterolemia
La administración de ezetimiba disminuye los niveles de LDL-C en ayunas en pacientes con hipercolesterolemia primaria .
Tratamiento de la sitosterolemia
Ezetimiba también disminuye los esteroles vegetales en pacientes con sitosterolemia .
Tratamiento de la hiperlipidemia combinada y la hipertrigliceridemia
Se informó que Ezetimiba disminuye los niveles de triglicéridos (TG) en ayunas, así como las lipoproteínas ricas en TG y los restos postradiales de manera significativa en pacientes con hiperlipidemia combinada y aquellos con hipertrigliceridemia .
Atenuación de la enfermedad del hígado graso no alcohólico (NAFLD) o esteatohepatitis no alcohólica (NASH)
Más recientemente, se ha informado que Ezetimiba atenúa la enfermedad del hígado graso no alcohólico (NAFLD) o la esteatohepatitis no alcohólica (NASH) en modelos animales y humanos .
Formación de complejos de inclusión con ciclodextrinas
En estudios recientes, se investigaron las interacciones entre Ezetimiba y ciclodextrinas seleccionadas. Se obtuvieron complejos de inclusión con estequiometría 1:1. Los más estables son los complejos de β-ciclodextrina y sus derivados .
Tratamiento de la hipercolesterolemia con ácido bempedoico
La terapia de combinación de dosis fijas de ácido bempedoico/ezetimiba durante 12 semanas redujo significativamente el colesterol de lipoproteínas de baja densidad (LDL-C) en un 29%, el colesterol no de lipoproteínas de alta densidad (HDL-C) en un 18.3%, el colesterol total (−16%) y los niveles de proteína C reactiva altamente sensible (−30.5%) .
Mecanismo De Acción
Target of Action
The primary target of 3-O-Acetyl Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in the absorption of cholesterol and phytosterols in the small intestine .
Mode of Action
3-O-Acetyl Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein, a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction prevents the endocytosis of the NPC1L1/cholesterol complex into the enterocytes of the small intestine .
Biochemical Pathways
By inhibiting the intestinal uptake of cholesterol and phytosterols, 3-O-Acetyl Ezetimibe reduces the delivery of intestinal cholesterol to the liver . This action disrupts the normal biochemical pathway of cholesterol absorption and distribution, leading to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B) levels in the blood .
Pharmacokinetics
Following oral administration, 3-O-Acetyl Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ezetimibe, with the balance found in the urine mainly as ezetimibe-glucuronide .
Result of Action
The inhibition of cholesterol and phytosterol absorption by 3-O-Acetyl Ezetimibe results in a significant reduction in blood cholesterol levels . Specifically, it has been shown to reduce the levels of total cholesterol, LDL-C, Apo B, and non-high-density lipoprotein cholesterol (non-HDL-C), and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .
Action Environment
The action of 3-O-Acetyl Ezetimibe is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it exerts its effect . Factors such as pH, presence of other drugs, and diet can potentially affect the absorption and efficacy of 3-O-Acetyl Ezetimibe . .
Análisis Bioquímico
Biochemical Properties
3-O-Acetyl Ezetimibe interacts with various biomolecules in the body. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . Ezetimibe binds to NPC1L1, blocking the absorption of cholesterol and phytosterols .
Cellular Effects
3-O-Acetyl Ezetimibe has significant effects on various types of cells and cellular processes. It influences cell function by blocking cholesterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-O-Acetyl Ezetimibe involves its interaction with NPC1L1. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles, thus inhibiting cholesterol uptake . This action at the molecular level results in a decrease in cholesterol absorption and a corresponding decrease in cholesterol levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Acetyl Ezetimibe have been observed over time. Ezetimibe has been shown to have little to no difference in adverse events or other undesirable effects compared with placebo, usual care, or other lipid-lowering agents over a period of 52 weeks .
Dosage Effects in Animal Models
In animal models, the effects of 3-O-Acetyl Ezetimibe vary with different dosages. For example, in rabbits with high-fat and high-cholesterol diet-induced dyslipidemia, administration of Ezetimibe decreased the content of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in plasma .
Metabolic Pathways
3-O-Acetyl Ezetimibe is involved in the metabolic pathway of cholesterol absorption. It interacts with the cholesterol transport protein NPC1L1, blocking the absorption of cholesterol and phytosterols .
Transport and Distribution
3-O-Acetyl Ezetimibe is transported and distributed within cells and tissues through its interaction with NPC1L1. By binding to NPC1L1, Ezetimibe prevents the protein from incorporating into clathrin-coated vesicles, thereby inhibiting the internalization and distribution of cholesterol within cells .
Subcellular Localization
The subcellular localization of 3-O-Acetyl Ezetimibe is closely related to its target protein, NPC1L1. NPC1L1 is a polytopic transmembrane protein that is highly expressed in the small intestine and localized along the brush border in both humans and mice . Therefore, it can be inferred that 3-O-Acetyl Ezetimibe, through its interaction with NPC1L1, may also be localized in these areas within the cell.
Propiedades
IUPAC Name |
[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRXXWTCQBULQ-DSNGMDLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

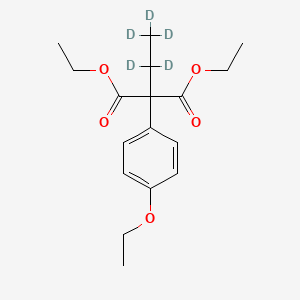

![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)

![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)
